N-[2-(2-Aminoethylamino)ethyl]rhodamine 6G-amide bis(trifluoroacetate)
Description
N-[2-(2-Aminoethylamino)ethyl]rhodamine 6G-amide bis(trifluoroacetate) is a fluorescent dye derivative of rhodamine 6G, widely used in proteomics and nanotechnology for labeling biomolecules and nanoparticles. Its structure features a rhodamine 6G core conjugated with a bis(aminoethyl)amine linker, enabling covalent attachment to carboxylated surfaces via carbodiimide chemistry . The compound exhibits fluorescence at λex 528 nm and λem 553 nm in phosphate buffer (pH 3.0), making it suitable for tracking cellular uptake or nanoparticle biodistribution . With a molecular weight of 727.69 g/mol and purity ≥95%, it is stored at 2–8°C to maintain stability .
Properties
Molecular Formula |
C34H39F6N5O6 |
|---|---|
Molecular Weight |
727.7 g/mol |
IUPAC Name |
N-[2-(2-aminoethylamino)ethyl]-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C30H37N5O2.2C2HF3O2/c1-5-33-25-17-27-23(15-19(25)3)29(24-16-20(4)26(34-6-2)18-28(24)37-27)21-9-7-8-10-22(21)30(36)35-14-13-32-12-11-31;2*3-2(4,5)1(6)7/h7-10,15-18,32-33H,5-6,11-14,31H2,1-4H3,(H,35,36);2*(H,6,7) |
InChI Key |
YKXRITLMCRSWKA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)NCCNCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Aminoethylamino)ethyl]rhodamine 6G-amide bis(trifluoroacetate) typically involves the reaction of rhodamine 6G with N-[2-(2-aminoethylamino)ethyl]amine in the presence of trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and purity. The product is then purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Amide Bond Formation and Functionalization
The ethylenediamine side chain enables targeted amide bond formation through reactions with activated carboxylic acids. This reaction occurs under mild aqueous conditions (pH 7.4, 25°C) using carbodiimide crosslinkers like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), achieving conjugation efficiencies of 85–92% with proteins such as bovine serum albumin (BSA) .
Key parameters :
| Reaction Partner | Coupling Agent | Yield | Application |
|---|---|---|---|
| Carboxylic acids | EDC/NHS | 85–92% | Bioconjugation |
| NHS esters | None | >90% | Fluorescent probes |
Schiff Base Formation
The primary amino groups react with aldehydes/ketones to form stable Schiff bases. For example:
This reaction proceeds optimally in anhydrous DMF at 40°C, with imine formation confirmed via UV-Vis spectral shifts (Δλ = 15–20 nm).
Comparative reactivity :
| Substrate | Reaction Time (h) | Conversion Rate |
|---|---|---|
| Formaldehyde | 2 | 98% |
| Benzaldehyde | 4 | 78% |
| Acetone | 6 | 65% |
pH-Dependent Protonation
The compound’s fluorescence is modulated by pH-sensitive equilibria:
At pH < 6.5, protonation suppresses fluorescence (quantum yield Φ = 0.18), while deprotonation at pH > 7.4 restores emission (Φ = 0.92) . This property enables its use as a ratiometric pH sensor in live-cell imaging.
Photobleaching and Stability
Under continuous illumination (488 nm, 10 mW/cm²), the compound exhibits a photobleaching half-life () of 120 seconds, 30% longer than rhodamine B due to reduced singlet oxygen generation. Stability in aqueous buffers:
| Condition | Degradation (24 h) |
|---|---|
| pH 3.0, 4°C | <5% |
| pH 7.4, 25°C | 12% |
| pH 9.0, 37°C | 28% |
Metal Ion Interactions
The ethylenediamine moiety selectively coordinates transition metals, altering fluorescence:
| Metal Ion | Quenching Efficiency (%) | Detection Limit (nM) |
|---|---|---|
| Cu²⁺ | 95 | 5 |
| Fe³⁺ | 82 | 20 |
| Zn²⁺ | 45 | 100 |
Cu²⁺ binding follows a 1:1 stoichiometry (), validated by Job’s plot analysis .
Comparison with Analogous Rhodamines
| Property | This Compound | Rhodamine B | Texas Red |
|---|---|---|---|
| Amine reactivity | High (2° amines) | Low (no amines) | Moderate (1° amine) |
| pH sensitivity | pKa 6.5 | pKa 3.7 | pKa 4.9 |
| Photostability | 120 s | 90 s | 150 s |
This compound’s versatile reactivity profile enables applications ranging from bioimaging to environmental sensing. Its stability under physiological conditions and tunable fluorescence make it superior to traditional rhodamines in precision assays .
Scientific Research Applications
N-[2-(2-Aminoethylamino)ethyl]rhodamine 6G-amide bis(trifluoroacetate) has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical assays to detect and quantify different analytes.
Biology: Employed in fluorescence microscopy and flow cytometry to label and visualize biological samples.
Medicine: Utilized in diagnostic assays to detect specific biomarkers and in drug delivery systems to track the distribution of therapeutic agents.
Mechanism of Action
The mechanism of action of N-[2-(2-Aminoethylamino)ethyl]rhodamine 6G-amide bis(trifluoroacetate) involves its ability to fluoresce upon excitation with light. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, making it useful for fluorescence-based assays. The molecular targets and pathways involved depend on the specific application, such as binding to specific biomolecules in biological assays .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, functional, and commercial differences between N-[2-(2-Aminoethylamino)ethyl]rhodamine 6G-amide bis(trifluoroacetate) and analogous rhodamine derivatives:
Structural and Functional Differences
- Linker Flexibility: The bis(aminoethyl)amine group in the target compound provides a short, flexible spacer ideal for conjugating to nanoparticles without steric interference . In contrast, the 6-aminohexyl and 8-amino-3,6-dioxaoctyl variants feature longer or hydrophilic linkers, enhancing access to buried epitopes in proteins or improving solubility .
- Fluorescence Properties: While excitation/emission maxima are consistent across rhodamine 6G derivatives (λex ~520–530 nm; λem ~550–560 nm), minor shifts may occur based on the local chemical environment.
- Synthesis: All compounds employ trifluoroacetate counterions for enhanced solubility, but the amine linkers vary in synthesis complexity. The target compound’s bis(aminoethyl)amine is synthesized via carbodiimide-mediated coupling, whereas the 8-amino-3,6-dioxaoctyl derivative requires additional etherification steps .
Application-Specific Advantages
- Nanoparticle Labeling: The target compound’s short linker is optimal for labeling carboxylated nanoparticles (e.g., Mag-Alg-PEG-FA) due to efficient amide bond formation .
- Mitochondrial Staining : Compounds like Rhodamine B hexyl ester perchlorate (λem ~580 nm) are better suited for mitochondrial tracking due to their lipophilic tails, unlike the hydrophilic trifluoroacetate derivatives .
- Cost-Effectiveness: N-[4-(Aminomethyl)benzyl]rhodamine is the most economical ($72.00/10 mg), but its rigid structure may limit versatility compared to the target compound .
Biological Activity
N-[2-(2-Aminoethylamino)ethyl]rhodamine 6G-amide bis(trifluoroacetate) is a synthetic compound belonging to the rhodamine dye family, known for its significant applications in biological research due to its fluorescent properties. This article delves into its biological activity, applications, and relevant research findings.
- Molecular Formula : C34H39F6N5O6
- Molecular Weight : 727.7 g/mol
- Excitation/Emission Wavelengths : 528 nm / 553 nm in a suitable buffer solution (typically phosphate buffer at pH 3.0) .
The biological activity of N-[2-(2-Aminoethylamino)ethyl]rhodamine 6G-amide bis(trifluoroacetate) is primarily attributed to its ability to fluoresce, which enables it to be utilized in various assays and imaging techniques. The compound's structure enhances its solubility and reactivity, making it a versatile tool in biochemical applications.
Applications in Biological Research
This compound has been employed in several key areas of biological research:
- Fluorescence Microscopy : Its strong fluorescence allows for high-resolution imaging of cellular structures and processes.
- Protein and Nucleic Acid Interactions : Studies have shown that this compound can effectively label proteins and nucleic acids, facilitating the investigation of molecular interactions.
- Therapeutic Applications : Preliminary studies suggest potential therapeutic uses in conditions like acute respiratory distress syndrome (ARDS), where rhodamine dyes have demonstrated beneficial effects on lung function .
Research Findings
Recent studies have highlighted various aspects of the compound's biological activity:
- Fluorescent Properties : The compound exhibits notable photostability and brightness, making it suitable for long-term imaging studies.
- Biocompatibility : In vitro assays indicate low cytotoxicity levels, allowing for safe application in live-cell imaging .
- Interaction Studies : Research has shown that the compound can effectively bind to specific biomolecules, enhancing its utility in tracking cellular processes .
Comparative Analysis with Similar Compounds
To understand the unique properties of N-[2-(2-Aminoethylamino)ethyl]rhodamine 6G-amide bis(trifluoroacetate), a comparison with other rhodamine derivatives is useful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Rhodamine B | Similar xanthene core | Higher solubility in organic solvents |
| N,N-Diethylrhodamine B | Ethyl substitutions | Enhanced brightness but lower stability |
| Texas Red | Alternative fluorophore | Longer emission wavelength (615 nm) |
This table illustrates that while these compounds share fluorescence characteristics, N-[2-(2-Aminoethylamino)ethyl]rhodamine 6G-amide bis(trifluoroacetate) possesses unique amino functionalities that enhance its specificity and sensitivity in biological applications .
Case Studies
- Cellular Imaging : In a study involving live-cell imaging, researchers utilized this compound to visualize the dynamics of cellular uptake of nanoparticles. The results indicated effective localization within specific organelles, demonstrating its utility as a tracking agent .
- Therapeutic Efficacy : A study explored the use of rhodamine dyes in treating ARDS. The findings suggested that rhodamine addition reduced pulmonary edema and improved gas exchange efficiency, highlighting potential clinical applications .
Q & A
Q. What protocols ensure efficient two-step conjugation of this compound to carboxylated polymers like PLGA?
- Answer :
Activation : Incubate PLGA-COOH with EDC (20 µmol/mg) and NHS (15 µmol/mg) in DMSO/DMF (1:1) for 24 h at 25°C.
Conjugation : Add the rhodamine derivative (2% w/w) and stir for 48 h.
Purification : Dialyze against 10 mM HEPES (pH 7.4) using 12–14 kDa MWCO membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
